Sulfisoxazole-d4

Description

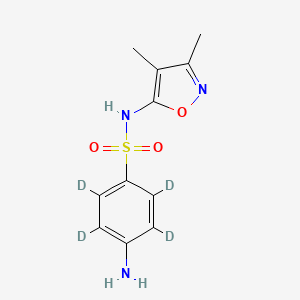

Sulfisoxazole-d4 (CAS: 1020719-86-1 or 1388717-81-4) is a deuterium-labeled isotopologue of Sulfisoxazole (4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide), where four hydrogen atoms on the benzene ring are replaced with deuterium (2,3,5,6-positions). This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies, enabling precise quantification of the parent drug in biological matrices. The deuterium labeling minimizes interference from endogenous compounds, enhancing analytical accuracy and reproducibility.

Properties

Molecular Formula |

C11H13N3O3S |

|---|---|

Molecular Weight |

271.33 g/mol |

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3D,4D,5D,6D |

InChI Key |

NHUHCSRWZMLRLA-LNFUJOGGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=C(C(=NO2)C)C)[2H] |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Deuterium Incorporation Strategies

- Use of Deuterated Starting Materials: Starting with deuterated analogs of the olefin or other precursors can introduce deuterium atoms at the 3,4-dimethyl positions of the isoxazole ring.

- Deuterated Solvents and Reagents: Employing deuterated solvents (e.g., methanol-d4) during the cyanide substitution and cyclization steps can facilitate exchange of labile hydrogens with deuterium.

- Isotope Exchange Reactions: Post-synthesis hydrogen-deuterium exchange under acidic or basic conditions can be used to replace specific hydrogens with deuterium without disturbing the molecule’s integrity.

Laboratory Synthesis and Characterization

A study conducted at TÜBİTAK organic chemistry laboratory reports the synthesis of this compound along with other sulfonamide-d4 compounds. The synthesis was followed by characterization using Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC/DAD), confirming the incorporation of deuterium and purity of the product.

Detailed Synthetic Procedure (Based on Patent and Literature)

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of trans-butene-2 with nitrosyl chloride | In methylene chloride at -15°C to 5°C, 25 min addition of nitrosyl chloride | Formation of 3-chloro-2-nitrosobutane dimer (nitrosohalide addition product) with ~97% yield |

| 2 | Reaction of nitrosohalide addition product with alkali metal cyanide (e.g., sodium cyanide) | Reflux in methanol or aqueous methanol for 30 min | Displacement of halide by cyanide and cyclization to 5-amino-3,4-dimethylisoxazole (up to 77% yield) |

| 3 | Conversion of 5-amino-3,4-dimethylisoxazole to sulfisoxazole | Reaction with p-acetaminobenzene sulfonyl chloride in suitable solvent | Formation of sulfisoxazole |

For this compound, deuterated analogs of reagents or solvents (e.g., methanol-d4, deuterated trans-butene) are substituted in steps 1 and 2 to incorporate deuterium atoms at the 3,4-dimethyl positions and possibly other exchangeable sites.

Analytical Data and Quality Control

The synthesized this compound is characterized by:

- NMR Spectroscopy: Confirms the presence of deuterium by the disappearance or reduction of proton signals at labeled positions.

- HPLC/DAD: Ensures purity and separation from unlabeled or partially labeled impurities.

- Mass Spectrometry: Confirms the molecular weight increase consistent with four deuterium atoms.

An example of retention times and mass data for this compound (SSX-d4) alongside other sulfonamide-d4 compounds is summarized below:

| Compound | Molecular Weight (m/z) | Retention Time (min) |

|---|---|---|

| This compound | 269.0 | 13.091 |

| Sulfathiazole-d4 | 258.0 | 16.630 |

| Sulfamerazine-d4 | 260.0 | 12.039 |

| Sulfamethoxypyridazine-d3 | 284.0 | 14.391 |

These data indicate successful synthesis and chromatographic behavior suitable for analytical and bioanalytical applications.

Chemical Reactions Analysis

Types of Reactions

Sulfisoxazole-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Including lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Sulfone Derivatives: Formed from oxidation reactions.

Amines: Resulting from reduction reactions.

Substituted Sulfonamides: Produced from nucleophilic substitution reactions.

Scientific Research Applications

Sulfisoxazole-d4 is widely used in scientific research, particularly in the fields of:

Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion of sulfisoxazole.

Metabolism Studies: To investigate the metabolic pathways and identify metabolites of sulfisoxazole.

Drug Interaction Studies: To understand how sulfisoxazole interacts with other drugs and compounds.

Biological Research: To explore the effects of sulfisoxazole on various biological systems and organisms.

Mechanism of Action

Sulfisoxazole-d4, like sulfisoxazole, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor for folic acid. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Deuterated Sulfonamide Analogs

Key Observations :

- Structural Differences : Sulfisoxazole-d4 and Sulfamethoxazole-d4 differ in the substituents on their isoxazole rings (3,4-dimethyl vs. 5-methyl), impacting their chromatographic retention times.

- Applications : While this compound is tailored for quantifying Sulfisoxazole, Sulfasalazine-d4 is used in metabolic studies of inflammatory bowel disease therapies.

- Stability: Deuterated sulfonamides exhibit similar stability profiles to their non-deuterated counterparts but require storage at -20°C to prevent isotopic exchange.

Comparison with Non-Deuterated Structural Analogs

Table 2: Non-Deuterated Sulfonamide Derivatives

Key Observations :

- Activity : Sulfisoxazole and Sulfamethoxazole differ in antimicrobial potency due to substituent positioning, with the latter showing enhanced synergy with trimethoprim.

- Impurity Profiles : USP-related compounds (e.g., Compound C) lack the sulfonamide group, rendering them therapeutically inactive but critical for quality control.

- Synthetic Challenges: Derivatives like 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide require multi-step synthesis, including reflux with alkyl chlorides.

Research Findings and Molecular Interactions

- Carbonic Anhydrase Inhibition: Sulfamethoxazole derivatives (e.g., S5, S13a–d) exhibit selective inhibition of carbonic anhydrase IX/XII, a trait absent in this compound due to its role as a non-active internal standard.

- Fluorescence Studies : Benzoxazole sulfonamides (e.g., 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole) show fluorescent properties, highlighting structural versatility absent in deuterated analogs.

Biological Activity

Sulfisoxazole-d4 is a deuterated form of sulfisoxazole, a sulfonamide antibiotic known for its bacteriostatic properties. The biological activity of this compound can be understood through its mechanism of action, pharmacokinetics, and clinical efficacy. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview.

This compound functions primarily as a competitive inhibitor of the enzyme dihydropteroate synthase in bacteria. This enzyme plays a crucial role in the synthesis of folic acid, which is necessary for bacterial growth and replication. By inhibiting this enzyme, this compound effectively prevents the condensation of para-aminobenzoic acid (PABA) with pteridine, leading to a reduction in dihydrofolate synthesis .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its non-deuterated counterpart. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption following oral administration.

- Distribution : Limited data on volume distribution; however, it is known to bind to plasma proteins.

- Metabolism : Primarily hepatic metabolism with urinary excretion as the main route of elimination. Approximately 97% of the drug is recovered in urine within 48 hours, with about 52% as the unchanged drug .

- Half-life : Not explicitly reported for this compound but generally ranges from 6 to 14 hours for sulfisoxazole .

Clinical Efficacy

Sulfisoxazole has been studied extensively for its effectiveness against various bacterial infections. A notable double-blind study compared sulfisoxazole with another sulfonamide, sulfacytine, in treating uncomplicated urinary tract infections (UTIs). The results indicated high bacteriological success rates (95-100%) and clinical success rates (75-85%) across both treatment groups .

Case Study: Urinary Tract Infections

In a clinical setting involving 98 outpatients with acute uncomplicated UTIs, patients received either 4 g of sulfisoxazole or 1 g of sulfacytine daily for ten days. The study demonstrated:

| Parameter | Sulfisoxazole (%) | Sulfacytine (%) |

|---|---|---|

| Bacteriologic Success | 95-100 | 95-100 |

| Clinical Success | 75-85 | 75-85 |

| Adverse Reactions | Rare (headache, nausea) | Rare (similar) |

This data highlights the efficacy and safety profile of sulfisoxazole in treating UTIs, reinforcing its role as a reliable antibiotic .

Research Findings

Recent studies employing advanced techniques such as liquid chromatography-tandem mass spectrometry have elucidated the interaction profiles of sulfonamides like this compound with target proteins. These studies have revealed novel binding sites and mechanisms that contribute to its antibacterial activity, enhancing our understanding of its biological effects at the molecular level .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for Sulfisoxazole-d4 to ensure isotopic purity?

- Methodological Answer: Synthesis protocols must prioritize deuterium incorporation efficiency and minimize proton exchange. Key steps include:

- Using deuterated solvents (e.g., D₂O, CDCl₃) to prevent isotopic dilution .

- Optimizing reaction conditions (temperature, pH, catalysts) to enhance deuteration yield while avoiding side reactions .

- Purification via preparative HPLC or column chromatography, followed by validation using mass spectrometry (MS) and nuclear magnetic resonance (¹H/²H NMR) to confirm isotopic purity ≥98% .

Q. Which analytical techniques are most effective for characterizing the isotopic enrichment and chemical stability of this compound?

- Methodological Answer:

- Quantitative NMR (qNMR): Measures ²H incorporation by comparing peak integrals of deuterated vs. non-deuterated protons .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion patterns (e.g., M+4 for tetra-deuteration) and isotopic distribution .

- Accelerated Stability Studies: Assess degradation under stress conditions (e.g., 40°C/75% RH) using LC-MS to monitor deuterium loss or structural decomposition .

Q. How should researchers design controlled experiments to evaluate the metabolic stability of this compound in vitro?

- Methodological Answer:

- Use human liver microsomes (HLMs) or hepatocytes in parallel with non-deuterated Sulfisoxazole.

- Monitor metabolic half-life (t₁/₂) via LC-MS/MS, focusing on deuterium kinetic isotope effects (KIEs) by comparing clearance rates .

- Include negative controls (e.g., heat-inactivated enzymes) to distinguish enzymatic vs. non-enzymatic degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported binding affinities of this compound to bacterial dihydropteroate synthase (DHPS)?

- Methodological Answer:

- Cross-Validation: Replicate studies using standardized DHPS isoforms and buffer conditions (pH 7.4, 37°C) to minimize variability .

- Isothermal Titration Calorimetry (ITC): Compare thermodynamic profiles (ΔH, ΔS) between deuterated and non-deuterated forms to identify subtle binding differences .

- Molecular Dynamics Simulations: Model deuterium’s impact on hydrogen-bonding networks to explain discrepancies .

Q. How can researchers address discrepancies in pharmacokinetic data between this compound and its non-deuterated counterpart in metabolic studies?

- Methodological Answer:

- Compartmental Modeling: Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-species variability in absorption/distribution .

- Isotope Ratio Monitoring: Track deuterium retention in plasma via LC-MS/MS to distinguish isotopic effects from confounding factors (e.g., protein binding) .

- Dose Proportionality Studies: Administer equimolar doses and normalize data to body surface area or metabolic rate .

Q. What methodological approaches are recommended for quantifying the isotopic effect of this compound on binding affinity in target proteins?

- Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time association/dissociation rates (kₐ, k𝒹) under controlled flow conditions to detect subtle KIEs .

- X-ray Crystallography: Resolve deuterium’s spatial orientation in protein-ligand complexes to correlate structural changes with affinity shifts .

- Free Energy Perturbation (FEP) Calculations: Compute binding free energy differences (ΔΔG) using quantum mechanical/molecular mechanical (QM/MM) models .

Data Analysis & Interpretation

Q. How should researchers statistically analyze variability in deuterium retention data across multiple this compound batches?

- Methodological Answer:

- Apply ANOVA or mixed-effects models to partition variability into batch-to-batch vs. analytical error .

- Use principal component analysis (PCA) to identify outliers in multi-parametric datasets (e.g., NMR, MS, HPLC purity) .

- Report confidence intervals (95% CI) for isotopic enrichment to ensure reproducibility .

Q. What frameworks are suitable for formulating hypothesis-driven research questions about this compound’s mechanism of action?

- Methodological Answer:

- PICO Framework: Define Population (target enzymes), Intervention (this compound), Comparison (non-deuterated analog), Outcome (binding affinity, metabolic stability) .

- FINER Criteria: Ensure questions are Feasible (e.g., in vitro models), Novel (unexplored KIEs), Ethical (non-human studies), and Relevant (antimicrobial resistance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.